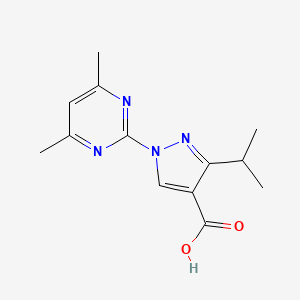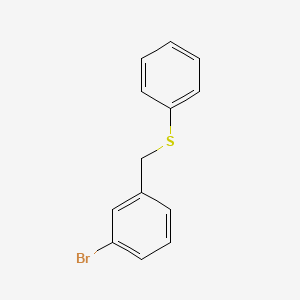
1-(4-bromophenyl)-3-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)thiourea is a chemical compound that has gained attention for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound 1-(4-bromophenyl)-3-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)thiourea exhibits structural similarities to various heterocyclic compounds synthesized for their potential biological activities. A study by Başoğlu et al. (2012) explored the synthesis of linezolid-like molecules, including the use of thiourea and carbothioamide derivatives, to generate thiazolidinone and thiazoline derivatives. These compounds displayed significant antitubercular activities, highlighting their importance in antimicrobial research (Başoğlu et al., 2012).
Structural and Reactivity Studies
The structural features of thiourea derivatives are crucial in determining their reactivity and potential applications. Nagaraju et al. (2018) reported the synthesis and crystal structure of a thiophene derivative, illustrating the diverse applications of substituted thiophenes in pharmaceuticals and material science. The study provides insights into the structural attributes that may be relevant to the compound (Nagaraju et al., 2018).
Biological Applications and Antimicrobial Activities
The biological applications of thiourea derivatives are broad, with various studies demonstrating their antimicrobial and pharmacological potentials. Shakoor and Asghar (2021) investigated the synthesis of a zinc-based thiourea, highlighting its broad spectrum of biological applications, especially as antibacterial and antifungal agents. This research emphasizes the potential of thiourea derivatives in creating compounds with significant biological activities (Shakoor & Asghar, 2021).
Chemical Reactivities and Drug Development
The compound's structural analogs have been involved in various chemical reactions, contributing to the development of pharmacologically active agents. For instance, the research by Chapman et al. (1971) on benzo[b]thiophen derivatives involved converting these compounds into amines and thiouronium salts, revealing the potential of such structures in drug development (Chapman et al., 1971).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3S/c1-11-15(16-10-13(20)4-7-17(16)22-11)8-9-21-18(24)23-14-5-2-12(19)3-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJDRJPUPXFEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide](/img/structure/B2649254.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2649255.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2649256.png)
![5-[2-hydroxy-3-(1H-imidazol-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2649260.png)





![2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649270.png)



